

Quantitative Occurrence of 3-Octanol in Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Octanol

CAS No.: 589-98-0

Cat. No.: S566641

[Get Quote](#)

The following table summarizes the presence of **3-octanol** in specific plant species based on analytical studies [1]:

Source	Part / Type	Reported Percentage
<i>Melissa officinalis</i> (Lemon Balm)	Lamiaceae (from Farming co-operative)	0.71%
<i>Melissa officinalis</i> (Lemon Balm)	Lamiaceae (Herbes de Chevenoz)	0.80%

The table below lists other natural sources where **3-octanol** has been identified, though often without specific quantitative data [2] [3] [4]:

Category	Specific Sources
Plants & Herbs	Mint oils, Lavender, Thyme (<i>Thymus</i> species), Sweet marjoram, Lemon balm, Buckwheat, <i>Calamintha nepeta</i> oil
Fungi	Mushrooms, Truffles, Morels
Fruits & Foods	Acerola, Litchi, Apple, Banana, Cranberry, Grapes, Papaya, Strawberry, Passionfruit, Vanilla

Category	Specific Sources
Other Foods	Fish, Pork, Fried beef, Swiss cheese, Peas, Potato, Ginger, Kelp, Dried bonito, Soybean, Oats, Coffee, Tea, Wine, Cognac, Rum

Analytical and Experimental Protocols

For researchers aiming to detect, identify, or quantify **3-octanol** in natural samples, the following established methodologies are applicable.

Sample Preparation and Extraction

The initial step involves isolating volatile compounds from the sample matrix. Common techniques include [5]:

- **Solid-Phase Extraction Embedded Dialysis (SPEED):** This modern technique uses a dialysis tube filled with resin beads, which selectively captures metabolites from a culture broth based on molecular weight. It is particularly useful for *in-situ* extraction during microbial fermentation [5].
- **Liquid-Liquid Extraction (LLE):** The sample is mixed with an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to transfer target compounds from the aqueous phase to the organic phase [5].
- **Ultrasonic-Assisted Extraction (UAE):** Ultrasound waves are applied to disrupt cells and enhance the efficiency of compound release into the solvent [5].

Separation and Detection

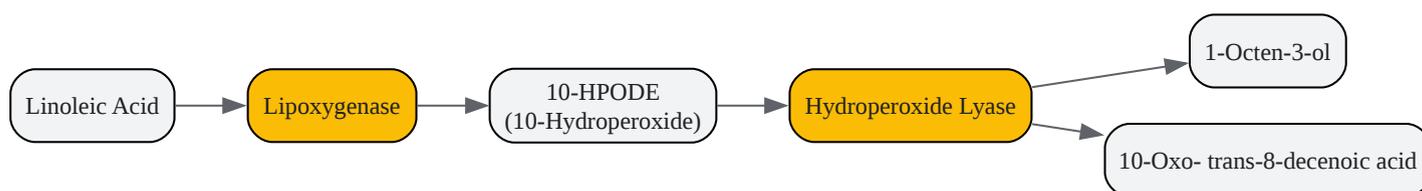
After extraction, the complex mixture is typically separated and analyzed using chromatography coupled with mass spectrometry [5] [3]:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the standard method for analyzing volatile compounds like **3-octanol**.
 - **Separation:** The extract is injected into a GC system, where compounds are vaporized and separated based on their differential partitioning between a gaseous mobile phase and a stationary phase in the column.

- **Detection and Identification:** The separated compounds are then introduced into a mass spectrometer (MS). The MS fragments the molecules, providing a fingerprint (mass spectrum) that can be compared to reference libraries for definitive identification. **3-Octanol** can be used as a reference standard in such analyses [3].

Biosynthesis Pathway in Fungi

3-Octanol and the related aromatic compound 1-octen-3-ol (mushroom alcohol) are formed from linoleic acid. The diagram below illustrates this pathway [6]:



[Click to download full resolution via product page](#)

The key enzymatic steps are [6]:

- **Step 1: Oxidation by Lipoxygenase**
 - The polyunsaturated fatty acid **linoleic acid** is oxidized by the enzyme **lipoxygenase**.
 - This reaction specifically forms **(S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE)**.
- **Step 2: Cleavage by Hydroperoxide Lyase**
 - The hydroperoxide **10-HPODE** is cleaved by the enzyme **hydroperoxide lyase**.
 - This cleavage produces the volatile C8 compound **1-octen-3-ol** and a C10 co-product, **10-oxo- trans-8-decenoic acid**.
 - **3-Octanol** is likely formed through the further reduction of 1-octen-3-ol.

Regulatory and Safety Context for Researchers

For professionals in drug development, it is important to note that **3-octanol** has been evaluated for safety as a flavoring agent.

- **Regulatory Status:** The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **3-octanol** and concluded that its use as a flavoring agent raises **no safety concerns** at

current estimated intake levels [7].

- **Metabolism:** Saturated aliphatic secondary alcohols like **3-octanol** are generally absorbed and metabolized by conjugation with glucuronic acid, followed by excretion in urine [7].
- **Toxicological Classification:** The Research Institute for Fragrance Materials (RIFM) classifies **3-octanol** as **Cramer Class I (Low Toxicity)** using expert judgment, indicating a high probability of safety based on its structure [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [sciencedirect.com/topics/chemistry/ 3 - octanol](https://www.sciencedirect.com/topics/chemistry/3-octanol) [sciencedirect.com]
2. RIFM fragrance ingredient safety assessment, 3-octanol ... [sciencedirect.com]
3. Cas 589-98-0, 3 - OCTANOL | lookchem [lookchem.com]
4. 3-octanol octan-3-ol [thegoodscentcompany.com]
5. Overview of Bioactive Fungal Secondary Metabolites [pmc.ncbi.nlm.nih.gov]
6. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant ... [pmc.ncbi.nlm.nih.gov]
7. 941. Saturated aliphatic acyclic secondary alcohols... [inchem.org]

To cite this document: Smolecule. [Quantitative Occurrence of 3-Octanol in Natural Sources].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b566641#3-octanol-natural-sources-and-occurrence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com